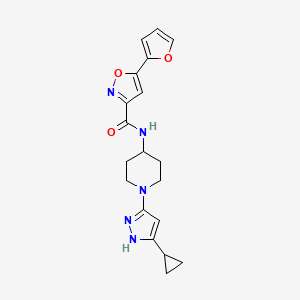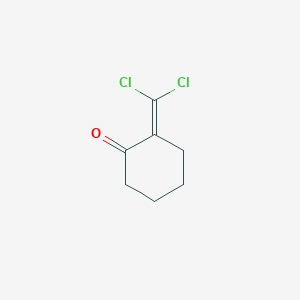
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Structure-Activity Relationships
Research on pyrazole derivatives, including compounds structurally related to "N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide," has highlighted the importance of specific substituents for binding to cannabinoid receptors. The studies have identified key structural requirements for potent and selective antagonistic activity at the brain cannabinoid CB1 receptor. These requirements include a para-substituted phenyl ring, a carboxamido group, and specific chlorophenyl substitutions on the pyrazole ring, underscoring the nuanced interplay between molecular structure and receptor interaction (Lan et al., 1999).
Radiolabeling and Imaging Applications
The synthesis and modification of cannabinoid receptor antagonists, such as SR141716, which shares a similar pyrazole core to the queried compound, have been explored for their utility in radiolabeling and imaging. This involves the development of iodinated derivatives for use as ligands in single-photon emission computed tomography (SPECT), providing a method for characterizing brain CB1 receptor binding in vivo. Such advances offer valuable tools for neuroscientific research, enabling the non-invasive study of receptor distribution and interaction within the brain (Seltzman et al., 2002).
Antimicrobial and Anticancer Activities
Furan-containing compounds, including those with structures similar to the queried compound, have been studied for their antimicrobial and anticancer activities. The synthesis and evaluation of metal complexes with furan ring-containing organic ligands have demonstrated varying degrees of inhibition against human pathogenic bacteria and potential anticancer properties. These findings suggest that the structural motifs present in such compounds can be leveraged for therapeutic applications, providing a foundation for the development of novel treatments (Patel, 2020).
Neuroinflammation Imaging
Compounds structurally related to "this compound" have been explored for their potential in imaging neuroinflammation. Specifically, derivatives targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, such as [11C]CPPC, have been developed as PET radiotracers. This research underscores the role of such compounds in studying neuroinflammatory processes associated with various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease, through non-invasive imaging techniques (Horti et al., 2019).
Eigenschaften
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-19(15-10-17(27-23-15)16-2-1-9-26-16)20-13-5-7-24(8-6-13)18-11-14(21-22-18)12-3-4-12/h1-2,9-13H,3-8H2,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOJZZXNUMVHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methylcyclohexyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2874429.png)


![N-(3,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2874435.png)
![Potassium;trifluoro-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]boranuide](/img/structure/B2874436.png)
![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874437.png)

![6-(4-Chlorophenyl)-2-[1-(1H-pyrazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2874442.png)
![N-[1-(2-Phenylethyl)cyclopropyl]prop-2-enamide](/img/structure/B2874443.png)



![2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2874447.png)
![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2874450.png)
